molecular formula C10H9IN2 B1280973 1-Benzyl-4-iodoimidazole CAS No. 536760-32-4

1-Benzyl-4-iodoimidazole

Cat. No.: B1280973
CAS No.: 536760-32-4
M. Wt: 284.1 g/mol
InChI Key: JJPHXVZRZPAFBC-UHFFFAOYSA-N
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Description

1-Benzyl-4-iodoimidazole is a heterocyclic organic compound that features an imidazole ring substituted with a benzyl group at the first position and an iodine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-iodoimidazole can be synthesized through several methods. One common approach involves the iodination of 1-benzylimidazole. This reaction typically uses iodine or an iodine-containing reagent in the presence of an oxidizing agent. The reaction conditions often include solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-iodoimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The benzyl group can engage in coupling reactions, forming more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted imidazoles.

    Oxidation Products: Oxidized derivatives of the imidazole ring.

    Coupling Products: Complex organic molecules with extended conjugation or functional groups.

Scientific Research Applications

1-Benzyl-4-iodoimidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-4-iodoimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom and benzyl group can influence the compound’s binding affinity and specificity. In chemical reactions, the imidazole ring’s electron-rich nature facilitates various transformations.

Comparison with Similar Compounds

    1-Benzylimidazole: Lacks the iodine atom, resulting in different reactivity and applications.

    4-Iodoimidazole:

    1-Benzyl-2-iodoimidazole: Iodine substitution at a different position, leading to distinct reactivity.

Uniqueness: 1-Benzyl-4-iodoimidazole’s unique combination of a benzyl group and an iodine atom on the imidazole ring provides distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound for targeted chemical synthesis and research.

Properties

IUPAC Name

1-benzyl-4-iodoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPHXVZRZPAFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464508
Record name 1-Benzyl-4-iodoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536760-32-4
Record name 4-Iodo-1-(phenylmethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536760-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-iodoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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